Cas no 2229213-71-0 (2-{1-3-(trifluoromethyl)phenylcyclopropyl}acetic acid)

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid is a fluorinated cyclopropyl derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a trifluoromethylphenyl group and a cyclopropane ring, imparts unique steric and electronic properties, enhancing its utility as a versatile intermediate. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in drug design. The cyclopropyl ring adds conformational rigidity, which can improve binding affinity in target interactions. This compound is particularly useful in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its well-defined chemical properties and synthetic accessibility make it a reliable choice for advanced research applications.
2-{1-3-(trifluoromethyl)phenylcyclopropyl}acetic acid structure
2229213-71-0 structure
Product name:2-{1-3-(trifluoromethyl)phenylcyclopropyl}acetic acid
CAS No:2229213-71-0
MF:C12H11F3O2
MW:244.209754228592
CID:6465684
PubChem ID:134828395

2-{1-3-(trifluoromethyl)phenylcyclopropyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-3-(trifluoromethyl)phenylcyclopropyl}acetic acid
    • Cyclopropaneacetic acid, 1-[3-(trifluoromethyl)phenyl]-
    • Inchi: 1S/C12H11F3O2/c13-12(14,15)9-3-1-2-8(6-9)11(4-5-11)7-10(16)17/h1-3,6H,4-5,7H2,(H,16,17)
    • InChI Key: CODFRYFVLBCRGQ-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC(C(F)(F)F)=C2)(CC(O)=O)CC1

Experimental Properties

  • Density: 1.345±0.06 g/cm3(Predicted)
  • Boiling Point: 308.1±37.0 °C(Predicted)
  • pka: 4.76±0.10(Predicted)

2-{1-3-(trifluoromethyl)phenylcyclopropyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1929068-0.05g
2-{1-[3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
2229213-71-0
0.05g
$827.0 2023-09-17
Enamine
EN300-1929068-0.5g
2-{1-[3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
2229213-71-0
0.5g
$946.0 2023-09-17
Enamine
EN300-1929068-1.0g
2-{1-[3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
2229213-71-0
1g
$1371.0 2023-05-26
Enamine
EN300-1929068-10.0g
2-{1-[3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
2229213-71-0
10g
$5897.0 2023-05-26
Enamine
EN300-1929068-5.0g
2-{1-[3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
2229213-71-0
5g
$3977.0 2023-05-26
Enamine
EN300-1929068-1g
2-{1-[3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
2229213-71-0
1g
$986.0 2023-09-17
Enamine
EN300-1929068-0.1g
2-{1-[3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
2229213-71-0
0.1g
$867.0 2023-09-17
Enamine
EN300-1929068-0.25g
2-{1-[3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
2229213-71-0
0.25g
$906.0 2023-09-17
Enamine
EN300-1929068-10g
2-{1-[3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
2229213-71-0
10g
$4236.0 2023-09-17
Enamine
EN300-1929068-2.5g
2-{1-[3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
2229213-71-0
2.5g
$1931.0 2023-09-17

Additional information on 2-{1-3-(trifluoromethyl)phenylcyclopropyl}acetic acid

2-{1-3-(Trifluoromethyl)Phenylcyclopropyl}Acetic Acid: A Comprehensive Overview

2-{1-3-(Trifluoromethyl)Phenylcyclopropyl}Acetic Acid is a highly specialized organic compound with the CAS number 2229213-71-0. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The molecule consists of a cyclopropane ring fused to a phenyl group, which is further substituted with a trifluoromethyl group, and an acetic acid moiety attached to the cyclopropane ring. This combination of structural elements contributes to its distinctive chemical properties and biological activity.

The synthesis of 2-{1-3-(Trifluoromethyl)Phenylcyclopropyl}Acetic Acid involves advanced organic chemistry techniques, including coupling reactions and cyclization processes. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, making it more accessible for large-scale production. Researchers have also explored the use of microwave-assisted synthesis and continuous flow chemistry to streamline the production process, which aligns with the growing demand for sustainable and efficient chemical manufacturing.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. Preclinical studies have demonstrated that 2-{1-3-(Trifluoromethyl)Phenylcyclopropyl}Acetic Acid exhibits potent activity against various disease targets, including cancer, inflammation, and neurodegenerative disorders. For instance, recent research has highlighted its ability to inhibit key enzymes involved in tumor growth and metastasis, making it a compelling candidate for anticancer drug development.

In addition to its therapeutic potential, this compound has also been investigated for its role in agrochemicals. Studies have shown that 2-{1-3-(Trifluoromethyl)Phenylcyclopropyl}Acetic Acid can act as a plant growth regulator, enhancing crop yield under stress conditions such as drought or salinity. This dual applicability in both pharmaceuticals and agriculture underscores its versatility as a chemical entity.

From a structural perspective, the trifluoromethyl group attached to the phenyl ring plays a critical role in modulating the compound's physicochemical properties. The electron-withdrawing nature of this group increases the molecule's lipophilicity, which enhances its ability to cross biological membranes. Furthermore, the cyclopropane ring introduces strain into the molecule, which can be exploited to design more potent and selective drug candidates through strategic modifications.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 2-{1-3-(Trifluoromethyl)Phenylcyclopropyl}Acetic Acid, providing insights into its binding interactions with target proteins. These studies have revealed that the compound forms favorable hydrogen bonds and hydrophobic interactions with key residues in the active site of its target enzymes, contributing to its high binding affinity.

The pharmacokinetic profile of this compound has also been extensively studied. Research indicates that 2-{1-3-(Trifluoromethyl)Phenylcyclopropyl}Acetic Acid exhibits moderate oral bioavailability and favorable pharmacokinetics in preclinical models. These properties make it an attractive candidate for further development into an orally administered drug.

In conclusion, 2-{1-3-(Trifluoromethyl)Phenylcyclopropyl}Acetic Acid (CAS No: 2229213-71-0) is a versatile and promising compound with wide-ranging applications in medicine and agriculture. Its unique structure, combined with cutting-edge research findings, positions it as a key player in future drug discovery efforts. As ongoing studies continue to uncover new insights into its biological activity and therapeutic potential, this compound is poised to make significant contributions to both human health and sustainable agriculture.

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